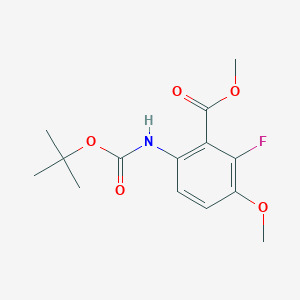
2-Naphthylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a naphthalene ring attached to a guanidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthylguanidine typically involves the reaction of 2-naphthylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthyl derivatives.
Substitution: Substitution reactions often involve the replacement of the guanidine group with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Various substituted naphthyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Naphthylguanidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
2-Naphthylguanidine can be compared with other similar compounds such as:
1-Naphthylguanidine: Similar structure but with the guanidine group attached to the 1-position of the naphthalene ring.
Phenylguanidine: Contains a phenyl group instead of a naphthyl group.
Benzylguanidine: Contains a benzyl group instead of a naphthyl group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its naphthalene ring provides a rigid and planar structure, making it suitable for interactions with various molecular targets. Additionally, the presence of the guanidine group enhances its reactivity and potential for forming hydrogen bonds, contributing to its diverse applications in research and industry.
Propiedades
Número CAS |
54-81-9 |
|---|---|
Fórmula molecular |
C11H11N3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylguanidine |
InChI |
InChI=1S/C11H11N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,12,13,14) |
Clave InChI |
SGKHROGKIKKECN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


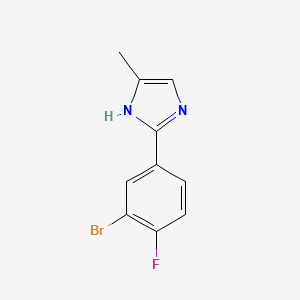
![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)
![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
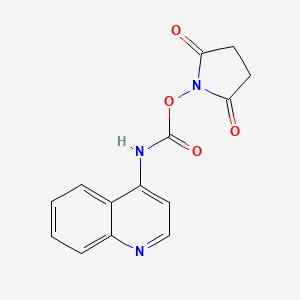
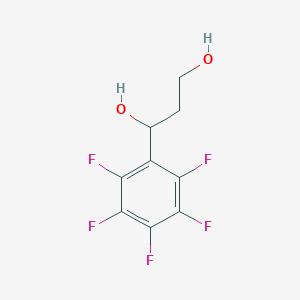
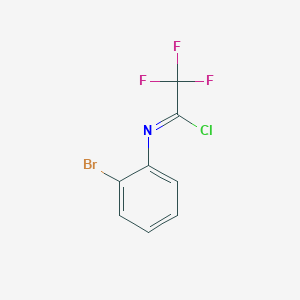

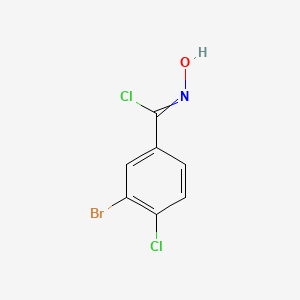
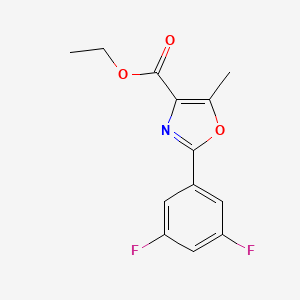

![3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid](/img/structure/B13680045.png)
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)

